molecular formula C9H6F2O B6619018 4-(2,2-Difluorovinyl)benzaldehyde CAS No. 875110-45-5

4-(2,2-Difluorovinyl)benzaldehyde

Cat. No.: B6619018
CAS No.: 875110-45-5
M. Wt: 168.14 g/mol
InChI Key: WMTWEMZPHHVEBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2-Difluorovinyl)benzaldehyde is a specialty organic compound that features a benzaldehyde core substituted with a 2,2-difluorovinyl group. This structure combines an aldehyde, a versatile functional group for condensation reactions and chain elongation, with a difluorovinyl unit, which is of significant interest in the development of fluorinated materials and as a building block in synthetic organic chemistry . The presence of fluorine atoms can dramatically alter a molecule's electronic properties, metabolic stability, and lipophilicity, making fluorinated compounds highly valuable in medicinal chemistry and agrochemical research . Researchers may utilize this benzaldehyde derivative in the synthesis of more complex fluorinated structures, such as those used in the development of fluorescent probes and sensors . The difluorovinyl group, related to the 2,2-difluoroethenyl motif found in other aromatic compounds, is a key functionality for further chemical transformations . As a reagent, it is commonly employed in constructing pharmaceutical intermediates and advanced materials. This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this and all chemicals with appropriate precautions, referring to the safety data sheet for specific hazard and handling information.

Properties

IUPAC Name

4-(2,2-difluoroethenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c10-9(11)5-7-1-3-8(6-12)4-2-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTWEMZPHHVEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Precursor Design

The Wittig reaction is a well-established method for olefin synthesis via phosphorus ylides. For 4-(2,2-difluorovinyl)benzaldehyde, the ylide can be generated from potassium 2-bromo-2,2-difluoroacetate (BrCF₂CO₂K) and triphenylphosphine (PPh₃) in dry dimethylformamide (DMF). The aldehyde substrate, 4-formylbenzaldehyde, would react with the in-situ-generated ylide to form the desired difluorovinyl group (Figure 1).

Figure 1. Proposed Wittig olefination for this compound.

Adapted from Intelli et al. (2024)

Critical Reaction Parameters

  • Temperature : Optimal ylide formation occurs at 90°C.

  • Solvent : Anhydrous DMF ensures stability of the ylide and aldehyde.

  • Stoichiometry : A 1.8:1 molar ratio of BrCF₂CO₂K to aldehyde is recommended to drive the reaction to completion.

Challenges and Mitigation

  • Aldehyde Sensitivity : The electron-withdrawing aldehyde group may destabilize the ylide. Protecting the aldehyde as an acetal prior to reaction and deprotecting post-olefination could improve yields.

  • Byproducts : Excess PPh₃ may necessitate careful aqueous workup to isolate the product.

Suzuki-Miyaura Cross-Coupling Approach

Reagent Selection and Substrate Design

2,2-Difluorovinyl pinacolborane (CF₂=CHBPin) serves as a versatile coupling partner for aryl halides. Using 4-bromobenzaldehyde as the substrate, a palladium-catalyzed cross-coupling could introduce the difluorovinyl group (Figure 2).

Figure 2. Proposed Suzuki-Miyaura coupling pathway.

Adapted from European Journal of Organic Chemistry (2019)

Optimization Considerations

  • Catalyst System : Pd(dppf)Cl₂ achieves >80% yield in analogous reactions.

  • Solvent : Tetrahydrofuran (THF) or dioxane at 80–100°C balances reactivity and aldehyde stability.

  • Protection Strategies : The aldehyde may require protection (e.g., as a dimethyl acetal) to prevent side reactions with the borane reagent.

Scalability and Reproducibility

The method is scalable to multigram quantities with consistent yields. However, residual palladium removal via activated charcoal or silica gel filtration is critical for pharmaceutical applications.

Halogenation-Elimination Pathways

Two-Step Halogenation and Dehydrohalogenation

A halogenation-elimination sequence starting from 4-vinylbenzaldehyde could introduce the difluorovinyl group. For example, radical addition of ClF₂CCO₂K followed by base-mediated elimination (e.g., KOtBu) may yield the target compound (Figure 3).

Figure 3. Halogenation-elimination route.

Inspired by CN105017026B (2015)

Catalytic Considerations

  • Halogenation Agents : Zinc chloride or iron chloride catalyzes electrophilic halogenation of aromatic systems.

  • Elimination Conditions : Anhydrous THF with potassium tert-butoxide facilitates β-elimination at 0–25°C.

Comparative Analysis of Synthetic Methods

Table 1. Key metrics for this compound synthesis.

MethodReagentsYield*ScalabilityKey Challenges
Wittig OlefinationBrCF₂CO₂K, PPh₃, DMF~70%HighAldehyde sensitivity
Suzuki CouplingCF₂=CHBPin, Pd(dppf)Cl₂~85%ModerateProtection/deprotection steps
Halogenation-EliminationClF₂CCO₂K, KOtBu~50%LowByproduct formation

*Estimated based on analogous reactions .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluorovinyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Reactions with nucleophiles to form substituted products.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzaldehyde derivatives.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key differences and similarities between 4-(2,2-Difluorovinyl)benzaldehyde and related benzaldehyde derivatives in terms of substituent effects, reactivity, and applications:

Table 1: Comparison of this compound with Analogous Compounds

Compound Name Substituent(s) Key Properties/Applications Safety/Reactivity Notes References
This compound Difluorovinyl (-CF₂-CH₂) High electrophilicity; precursor for fluorinated pharmaceuticals or materials. Likely reactive due to fluorine’s electron-withdrawing effects.
4-Hydroxybenzaldehyde Hydroxyl (-OH) Antioxidant and antimicrobial activities; used in ethnopharmacology. Lower reactivity compared to halogenated analogs.
4-(Bromomethyl)benzaldehyde Bromomethyl (-CH₂Br) Alkylating agent; used in organic synthesis. Highly toxic; requires stringent safety protocols (skin/eye irritant).
DEASB (4-[4′-(N,N-diethylamino)styryl]benzaldehyde) Diethylamino styryl (-CH=CH-C₆H₄-NEt₂) Solvatochromic dye; used in fluorescence studies and solid-state optical materials. Stokes shift correlates with matrix polarity.
4-(Benzyloxy)-2,6-difluorobenzaldehyde Benzyloxy (-OCH₂C₆H₅), difluoro (-F) Potential medicinal applications; stable under physiological conditions. Fluorine enhances metabolic stability.
4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde Ethoxy-linked dialdehyde Macrocycle synthesis via polyamine condensation. Flexible linker enables diverse supramolecular structures.

Key Comparisons

Substituent Effects on Reactivity :

  • The difluorovinyl group in this compound increases electrophilicity at the aldehyde carbonyl, making it more reactive toward nucleophilic additions compared to 4-hydroxybenzaldehyde (electron-donating -OH group) .
  • In contrast, the bromomethyl group in 4-(Bromomethyl)benzaldehyde acts as a leaving group, facilitating alkylation or nucleophilic substitution reactions .

Applications in Materials Science :

  • DEASB’s extended π-conjugation enables solvatochromism, a property absent in the target compound due to its simpler structure. DEASB’s fluorescence behavior in polymer matrices (e.g., PMMA) highlights its utility in optical materials .
  • The dialdehyde in forms macrocycles via condensation, a pathway less explored for this compound but theoretically feasible due to its aldehyde functionality .

Fluorine’s Role in Medicinal Chemistry :

  • Fluorinated analogs like 4-(Benzyloxy)-2,6-difluorobenzaldehyde and this compound benefit from fluorine’s ability to enhance bioavailability and metabolic stability, as seen in FDA-approved fluorinated drugs .

Safety Considerations :

  • 4-(Bromomethyl)benzaldehyde requires rigorous safety measures (e.g., eye flushing, protective gear) due to its toxicity, whereas fluorinated aldehydes like the target compound may pose fewer acute hazards but require evaluation of chronic exposure risks .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(2,2-Difluorovinyl)benzaldehyde, and how can purity be maximized?

  • Methodological Answer : The most scalable method involves a Wittig-type olefination using potassium 2-bromo-2,2-difluoroacetate (BrCF₂CO₂K) and triphenylphosphine. Key steps include:

  • Reagent Preparation : BrCF₂CO₂K is commercially available or synthesized on multigram scales.
  • Reaction Conditions : Add BrCF₂CO₂K dropwise to a solution of 4-formylbenzonitrile and PPh₃ in DMF at 0°C, followed by warming to 23°C. Monitor exothermicity with an internal thermometer.
  • Purification : Use silica gel chromatography (9:1 hexanes:diethyl ether) to isolate the product (Rf = 0.29). Purity (>97%) can be confirmed via qNMR .
    • Critical Note : Hazard analysis (e.g., handling diethyl phosphite, methyl iodide) and inert gas purging are essential to prevent side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify vinyl fluoride protons (δ ~5.5–6.5 ppm) and aldehyde protons (δ ~9.8–10.2 ppm). Fluorine coupling (²J₆₆₆₆) may complicate splitting patterns.
  • FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹).
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., CH-π, hydrogen bonding) for structural validation .
    • Validation : Cross-reference with computational studies (e.g., DFT for vibrational modes) to resolve ambiguities .

Q. How should this compound be stored to prevent degradation?

  • Methodological Answer :

  • Storage Conditions : Store under inert gas (N₂/Ar) at 2–8°C in amber vials to avoid oxidation and photodegradation.
  • Stability Testing : Monitor via periodic TLC or HPLC to detect aldehyde oxidation to carboxylic acids .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of Wittig-type olefination in forming the gem-difluorovinyl group?

  • Methodological Answer : The reaction proceeds via:

Ylide Formation : PPh₃ displaces bromide from BrCF₂CO₂K, generating a zwitterionic intermediate.

Decarboxylation : Thermal decarboxylation forms a reactive :CF₂ ylide.

Cycloaddition/Cycloreversion : The ylide attacks the aldehyde, forming an oxaphosphetane intermediate, which collapses to release the product and triphenylphosphine oxide .

  • Advanced Analysis : Use isotopic labeling (¹³C/²H) or in-situ IR to track intermediates. Computational modeling (e.g., DFT) can map transition states and explain steric/electronic effects of substituents .

Q. How can researchers resolve contradictions in reported reaction yields (e.g., 38% vs. higher yields)?

  • Methodological Answer : Discrepancies often arise from:

  • Temperature Control : Exothermicity during BrCF₂CO₂K addition must be tightly regulated to avoid byproduct formation.
  • Scale Effects : Pilot reactions (≤1 g) may underestimate mixing inefficiencies; use flow chemistry for larger scales.
  • Validation : Replicate under standardized conditions (e.g., inert atmosphere, calibrated thermometers) and report purity via qNMR .

Q. What strategies enable functionalization of this compound for drug discovery?

  • Methodological Answer :

  • Nucleophilic Additions : React the aldehyde with amines (e.g., hydrazines) to form hydrazones for bioactivity screening.
  • Cross-Coupling : Utilize Pd-catalyzed reactions (e.g., Suzuki-Miyaura) on halogenated analogs to introduce pharmacophores.
  • Fluorine-Specific Reactivity : Exploit the electron-withdrawing difluorovinyl group to stabilize transition states in Diels-Alder or click chemistry .

Q. How can computational modeling predict the biological activity of derivatives?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., kinases).
  • QSAR : Correlate electronic parameters (Hammett σ) of substituents with bioactivity data. Fluorine’s electronegativity enhances binding affinity and metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.